2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile
Overview
Description
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile, also known as NP3PA, is a chemical compound that belongs to the family of acrylonitriles. It has a molecular weight of 315.34 g/mol and a melting point of 166-168°C. NP3PA has been widely studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile is not well understood. However, it is believed that the compound may function by interacting with specific biomolecules, such as proteins or nucleic acids, through non-covalent interactions such as hydrogen bonding or π-π stacking.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that the compound can be difficult to purify due to its tendency to form impurities during synthesis.
Future Directions
There are several potential future directions for research involving 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the compound, which could be used for the detection of specific biomolecules in biological systems. Another area of interest is the use of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile as a building block for the synthesis of new organic materials with unique properties and applications. Finally, further investigation is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile and its potential therapeutic applications in various disease states.
Scientific Research Applications
2-(4-nitrophenyl)-3-(3-propoxyphenyl)acrylonitrile has been investigated for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of biological molecules, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of new organic materials.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-10-23-18-5-3-4-14(12-18)11-16(13-19)15-6-8-17(9-7-15)20(21)22/h3-9,11-12H,2,10H2,1H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUPOOVVRPXFE-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.